cycloundecyne structure and properties
cycloundecyne structure and properties
An In-depth Technical Guide to Cycloundecyne: Structure, Properties, and Applications
Introduction
Cycloundecyne is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure.[1] As a medium-sized ring, cycloundecyne exhibits significant ring strain, which profoundly influences its stability and reactivity. This inherent strain makes it a valuable reagent in chemical synthesis, particularly in the field of bioorthogonal chemistry. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of cycloundecyne, with a focus on its utility for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
Cycloundecyne possesses the chemical formula C₁₁H₁₈.[1][2] The defining feature of its structure is an eleven-membered carbon ring containing a single triple bond. This configuration forces the C-C≡C-C dihedral angle to deviate significantly from the ideal 180°, leading to substantial angle and torsional strain.[3][4][5] This high degree of strain is the primary driver of its reactivity.
Physicochemical Properties
The key physicochemical properties of cycloundecyne are summarized in the table below. These computed properties provide essential information for its handling and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ | [1][2] |
| Molecular Weight | 150.26 g/mol | [1][2] |
| Exact Mass | 150.140850574 Da | [1] |
| IUPAC Name | Cycloundecyne | [1] |
| CAS Number | 702-32-9 | [1][2] |
| SMILES | C1CCCCC#CCCCC1 | [1] |
| InChIKey | PJIYBBSKJDMKBC-UHFFFAOYSA-N | [1][2] |
| XLogP3-AA | 4.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cycloundecyne. The following table outlines the expected spectroscopic signatures based on its structure.
| Spectroscopy Type | Expected Signature |
| ¹H NMR | Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) protons of the ring. Protons adjacent to the alkyne may show a downfield shift. |
| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne would appear in the range of δ 80-100 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the sp³-hybridized carbons. |
| IR Spectroscopy | A characteristic weak C≡C stretching absorption band is expected around 2100-2260 cm⁻¹. C-H stretching bands for sp³ hybridized carbons would appear just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 150.26. |
Synthesis and Reactivity
Due to its high reactivity, cycloundecyne is often synthesized and used in situ.[6] A common synthetic approach involves the dehydrohalogenation of a suitable precursor.
General Synthetic Protocol: Dehydrohalogenation
A representative synthesis of cycloundecyne can be achieved through the double dehydrohalogenation of 1,2-dibromocycloundecane. This method is analogous to the synthesis of other medium-ring cycloalkynes like cyclodecyne.[6]
Experimental Protocol:
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Precursor Preparation: Cycloundecene is brominated to yield 1,2-dibromocycloundecane.
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Reaction Setup: The 1,2-dibromocycloundecane is dissolved in a high-boiling point, inert solvent (e.g., mineral oil).
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Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is slowly added to the reaction mixture at an elevated temperature.
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Reaction Progression: The mixture is heated under reflux to promote the double elimination of hydrogen bromide, leading to the formation of the triple bond.
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Workup and Isolation: The reaction is quenched, and the product is typically used immediately in a subsequent reaction (e.g., a cycloaddition) rather than being isolated and stored.[6]
Reactivity in Copper-Free Click Chemistry
The primary application of cycloundecyne stems from its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7][8] This type of "click chemistry" is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[7] The high ring strain of cycloundecyne significantly lowers the activation energy for the [3+2] cycloaddition with azides, obviating the need for a cytotoxic copper(I) catalyst.[7][9]
Applications in Drug Development and Research
The ability to perform click chemistry in the absence of a metal catalyst makes cycloundecyne and its derivatives highly valuable tools in chemical biology and drug development.[10][11]
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Bioconjugation: Cycloundecyne can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This allows for the attachment of reporter molecules like fluorescent dyes or affinity tags.[10]
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Drug Discovery: In drug discovery, click chemistry is employed in the synthesis of compound libraries and for linking drug molecules to targeting moieties.[11]
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Materials Science: The robust nature of the triazole linkage formed in click reactions is utilized in the development of novel polymers and functionalized surfaces.[10]
Computational Modeling
Computational studies, such as those using density functional theory (DFT), can provide insights into the structure, stability, and reactivity of cycloundecyne.[12] Molecular modeling helps in understanding the strain energy and predicting the reaction kinetics of SPAAC reactions.[13][14][15] These computational approaches are invaluable for designing new strained alkynes with tailored reactivity for specific applications.
Conclusion
Cycloundecyne is a strained cycloalkyne with significant utility in modern organic chemistry. Its high reactivity, driven by ring strain, makes it an ideal substrate for copper-free click chemistry. This property has led to its widespread use in bioconjugation, drug discovery, and materials science, enabling the precise and efficient modification of complex molecules in diverse environments. Further research into the synthesis and reactivity of cycloundecyne and other strained alkynes will undoubtedly continue to expand the toolkit available to chemists and biologists.
References
- 1. Cycloundecyne | C11H18 | CID 136543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloundecyne [webbook.nist.gov]
- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclodecyne - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. rroeder.nd.edu [rroeder.nd.edu]
- 11. csmres.co.uk [csmres.co.uk]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. Molecular Modeling and CADD - Syngene International Ltd [syngeneintl.com]
